3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The presence of the 3-chlorophenyl and 2-(methylsulfanyl)phenyl groups attached to the oxadiazole ring imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-chlorobenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced under specific conditions to modify the oxadiazole ring or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl or oxadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and can be used in the development of bioactive molecules.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole
Uniqueness
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is unique due to the specific arrangement of its substituent groups, which imparts distinct chemical and physical properties. The presence of the 3-chlorophenyl and 2-(methylsulfanyl)phenyl groups enhances its reactivity and potential applications compared to similar compounds. The unique combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-13-8-3-2-7-12(13)15-17-14(18-19-15)10-5-4-6-11(16)9-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDQLJJZOPMYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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